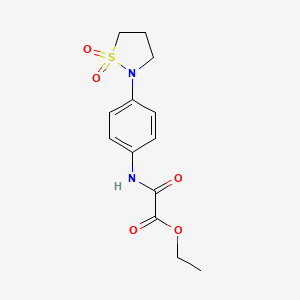

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate

CAS No.: 1207012-83-6

Cat. No.: VC4505878

Molecular Formula: C13H16N2O5S

Molecular Weight: 312.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207012-83-6 |

|---|---|

| Molecular Formula | C13H16N2O5S |

| Molecular Weight | 312.34 |

| IUPAC Name | ethyl 2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate |

| Standard InChI | InChI=1S/C13H16N2O5S/c1-2-20-13(17)12(16)14-10-4-6-11(7-5-10)15-8-3-9-21(15,18)19/h4-7H,2-3,8-9H2,1H3,(H,14,16) |

| Standard InChI Key | CEBVKUBLLUOKOF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Introduction

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is an organic compound with a molecular formula of C13H16N2O5S and a molecular weight of 312.34 g/mol. This compound is characterized by the presence of an isothiazolidine ring, which is a key structural feature contributing to its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate typically involves several key steps:

-

Formation of the Isothiazolidine Ring: This involves the reaction of a suitable amine with sulfur dioxide and an oxidizing agent to form the isothiazolidine ring.

-

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl derivative reacts with the isothiazolidine ring.

-

Formation of the Ethyl 2-Oxoacetate Moiety: This involves the reaction of the intermediate compound with ethyl chloroacetate under basic conditions.

Biological Activity

While specific biological activities of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate are not extensively documented, compounds with similar structural features often exhibit potential in medicinal chemistry. The isothiazolidine ring can contribute to interactions with biological targets, suggesting potential applications in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume